molecular formula C18H23N5O5 B133377 Reproterol CAS No. 54063-54-6

Reproterol

Cat. No.: B133377
CAS No.: 54063-54-6
M. Wt: 389.4 g/mol
InChI Key: WVLAAKXASPCBGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Reproterol primarily targets the β2 adrenoreceptors . These receptors are a class of G-protein-coupled receptors that are located primarily in the smooth muscle of the bronchi and bronchioles. They play a crucial role in managing the diameter of airways and controlling the muscular tone.

Mode of Action

This compound is a dual-acting β2-adrenoceptor agonist and phosphodiesterase (PDE) inhibitor . As a β2-adrenoceptor agonist, it binds to the β2 adrenoreceptors, mimicking the action of adrenaline and noradrenaline, natural body hormones. This binding leads to a series of reactions resulting in the relaxation of smooth muscle in the airways, thus causing bronchodilation .

The theophylline constituent of this compound inhibits phosphodiesterase activity induced by adenylyl cyclase . This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in bronchodilation.

Biochemical Pathways

The activation of β2 adrenoreceptors by this compound stimulates the production of cAMP . The increased cAMP levels then lead to the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

As a β2 adrenoreceptor agonist, it is generally administered via inhalation for direct and rapid action at the site of action, the bronchial smooth muscle .

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This helps in alleviating symptoms of conditions like asthma, where the airways become constricted. It also inhibits the release of inflammatory mediators, potentially providing anti-inflammatory effects .

Preparation Methods

Reproterol is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a purine ring and a phenylethanolamine moiety. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Reproterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Reproterol has a wide range of scientific research applications, including:

Properties

IUPAC Name

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAAKXASPCBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13055-82-8 (mono-hydrochloride)
Record name Reproterol [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8023553
Record name Reproterol
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54063-54-6
Record name Reproterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reproterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12846
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Record name Reproterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reproterol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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